
テゴプラザン
概要
説明
科学的研究の応用
Erosive Esophagitis
Tegoprazan has been evaluated in several clinical trials for its efficacy in treating erosive esophagitis. A phase 3 randomized controlled trial compared tegoprazan (25 mg) with lansoprazole (15 mg) as maintenance therapy for healed erosive esophagitis. The results indicated that the endoscopic remission rate after 24 weeks was 90.6% for tegoprazan compared to 89.5% for lansoprazole, demonstrating non-inferiority .
Table 1: Efficacy of Tegoprazan vs. Lansoprazole in Erosive Esophagitis
Treatment | Endoscopic Remission Rate at 24 Weeks | p-Value |
---|---|---|
Tegoprazan | 90.6% | 0.0014 |
Lansoprazole | 89.5% |
Gastroesophageal Reflux Disease (GERD)
In a comparative study assessing on-demand therapy for GERD, tegoprazan demonstrated superior efficacy over esomeprazole, with a higher percentage of patients experiencing symptom improvement within 30 minutes (26.2% vs. 16.1%) and a significantly shorter time to symptom relief . This highlights tegoprazan's potential as a rapid-acting treatment option for GERD.
Table 2: Symptom Improvement in GERD Patients
Treatment | Symptom Improvement Within 30 Minutes | p-Value |
---|---|---|
Tegoprazan | 26.2% | <0.01 |
Esomeprazole | 16.1% |
Laryngopharyngeal Reflux Disease (LPRD)
Preliminary studies suggest that tegoprazan may also be effective in managing symptoms associated with laryngopharyngeal reflux disease. In an eight-week study, patients treated with tegoprazan showed significant reductions in reflux symptom index scores compared to placebo .
Table 3: Changes in Reflux Symptom Index Scores
Week | Tegoprazan (Mean ± SD) | Placebo (Mean ± SD) | p-Value |
---|---|---|---|
Baseline | 21.2 ± 6.2 | 22.1 ± 5.3 | |
Week 4 | 16.8 ± 7.0 | 15.9 ± 7.6 | <0.001 |
Week 8 | 15.2 ± 7.8 | 16.2 ± 9.6 | <0.001 |
Safety and Tolerability
Tegoprazan has been reported to have a safety profile comparable to that of PPIs, with no significant differences in adverse events between tegoprazan and standard treatments like lansoprazole or esomeprazole . In clinical trials, increases in serum gastrin levels were similar between patients treated with tegoprazan and those receiving other acid suppressants, indicating that long-term use may not lead to significant hypergastrinemia .
作用機序
生化学分析
Biochemical Properties
Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective . Its mechanism of action is different from that of the proton-pump inhibitors as Tegoprazan does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way . This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells .
Cellular Effects
Tegoprazan exhibits its antisecretory effects by competitively and reversibly blocking the availability of K+ of the H+, K±ATPase . It also significantly improved colitis in mice and enhanced the intestinal epithelial barrier function .
Molecular Mechanism
Tegoprazan works by directly inhibiting H+/K+‐ATPase in a reversible and K+‐competitive way . This is different from proton-pump inhibitors, which require conversion into an active form . Tegoprazan is an acid-resistant weak base, allowing it to remain in the highly acidic canaliculi of gastric parietal cells .
Temporal Effects in Laboratory Settings
Tegoprazan reached a mean T max at 0.5 to 1.5 h after dosing, and the mean elimination half-life (t 1/2) was 3.65 to 5.39 h . C max and AUC last exhibited a dose-dependent increase .
Dosage Effects in Animal Models
In a GERD model, Tegoprazan showed a dose-dependent efficacy for the inhibition of esophageal injury and gastric acid secretion with an ED50 of 2.0 mg/kg, which is 15 times more potent than that of esomeprazole .
Metabolic Pathways
Tegoprazan is mainly metabolized by cytochrome P450 (CYP) 3A4 . The major metabolic pathway of Tegoprazan is in the liver, and a negligible amount is excreted by urine .
Transport and Distribution
Tegoprazan’s strong and sustained effect is due to its ability to be slowly cleared from the gastric glands and exertion of effects independent of acid levels .
Subcellular Localization
Tegoprazan is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells . This unique localization allows Tegoprazan to exert its effects directly on the H+/K+‐ATPase, which is crucial for acid secretion .
準備方法
合成経路と反応条件
テゴプラザンの調製は、コア構造である(S)-4-((5,7-ジフルオロクロマン-4-イル)オキシ)-N、N、2-トリメチル-1H-ベンゾ[d]イミダゾール-6-カルボキサミドの合成から始まり、いくつかのステップを伴います。 合成経路には、通常、次のステップが含まれます :
クロマン環の形成: これは、特定の条件下で適切な出発物質を反応させてクロマン環構造を形成することを伴います。
ジフルオロ基の導入: クロマン環の所望の位置にジフルオロ基を導入するために、フッ素化反応が行われます。
ベンゾイミダゾールとのカップリング: 次に、クロマン環をベンゾイミダゾール誘導体とカップリングさせて、テゴプラザンのコア構造を形成します。
最終的な修飾: 必要に応じて、カルボキサミド基や他の官能基を導入するために、追加の化学的修飾が行われます。
工業生産方法
工業生産では、テゴプラザンの調製方法は、高収率と純度を確保するために最適化されています。 このプロセスには、入手しやすい原料、合成ステップの少なさ、簡単な操作、穏やかな反応条件、および高収率が含まれます 。 工業生産方法は、スケーラブルで、大規模製造に適するように設計されています。
化学反応解析
反応の種類
テゴプラザンは、次のようなさまざまな化学反応を起こします。
酸化: テゴプラザンは、特に強力な酸化剤の存在下で、酸化反応を起こす可能性があります。
還元: テゴプラザン分子の特定の官能基を修飾するために、還元反応を実行できます。
置換: 置換反応は一般的であり、分子内の特定の原子または基が他の原子または基と置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、三酸化クロムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 適切な条件下で、さまざまな求核剤と求電子剤が使用されて、置換反応が達成されます。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化反応では、テゴプラザンの酸化誘導体が生成され、還元反応では、化合物の還元形が生成される可能性があります。
科学研究の応用
テゴプラザンは、次のような幅広い科学研究の応用があります :
化学: テゴプラザンは、酸関連反応の研究や、新しい酸ブロッカーの開発に使用されています。
生物学: テゴプラザンの研究には、胃酸分泌への影響や、消化器疾患の治療における潜在的な役割が含まれます。
医学: テゴプラザンは、逆流性食道炎、胃潰瘍、ヘリコバクター・ピロリ感染症の治療における治療の可能性について調査されています。
工業: テゴプラザンは、製薬業界で、新薬や製剤の開発に使用されています。
化学反応の分析
Types of Reactions
Tegoprazan undergoes various chemical reactions, including:
Oxidation: Tegoprazan can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: Reduction reactions can be carried out to modify specific functional groups within the tegoprazan molecule.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of tegoprazan, while reduction reactions may produce reduced forms of the compound.
類似化合物との比較
テゴプラザンは、他の類似化合物、特にボノプラザンやフェクスプラザンなどの他のカリウム競合性酸ブロッカー(P-CAB)と比較されます 。 重要な違いと類似点には、次のものがあります。
類似化合物のリスト
- ボノプラザン
- フェクスプラザン
- テナトプラゾール
- AGN 201904-Z
テゴプラザンの独自性は、その特定の化学構造と、胃のpHを持続的に制御する能力にあり、カリウム競合性酸ブロッカーのクラスに貴重な追加となっています。
生物活性
Tegoprazan is a novel potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related gastrointestinal disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its mechanism of action involves the reversible inhibition of the gastric H+/K+-ATPase enzyme, which is crucial for gastric acid secretion. This article explores the biological activity of tegoprazan, highlighting its pharmacological properties, efficacy in clinical trials, and potential implications in gastrointestinal health.
Tegoprazan operates by competitively inhibiting the H+/K+-ATPase enzyme in the gastric epithelium. Unlike traditional proton pump inhibitors (PPIs), which provide irreversible inhibition, tegoprazan offers a reversible binding mechanism. This allows for a more flexible control of gastric acid secretion and potentially fewer side effects associated with long-term use of PPIs.
In Vitro Studies
In vitro studies have demonstrated that tegoprazan exhibits a potent inhibitory effect on porcine H+/K+-ATPase with an IC50 value of 0.53 μM, significantly lower than that of esomeprazole, which has an IC50 value of 42.52 μM . The reversible nature of tegoprazan's action suggests it may allow for more physiologically normal acid secretion patterns compared to irreversible inhibitors.
In Vivo Efficacy
Tegoprazan has shown significant efficacy in various animal models:
- GERD Model : In rat models, tegoprazan demonstrated a dose-dependent reduction in esophageal injury and gastric acid secretion, with an effective dose (ED50) of 2.0 mg/kg, which is 15 times more potent than esomeprazole .
- Peptic Ulcer Models : In multiple models including naproxen-induced and stress-induced ulcers, tegoprazan exhibited superior antiulcer activity. The ED50 values were notably low: 0.1 mg/kg for naproxen-induced ulcers and 1.4 mg/kg for stress-induced ulcers, outperforming esomeprazole .
Phase III Trials
Recent clinical trials have confirmed the efficacy of tegoprazan in humans:
- A randomized phase III trial compared tegoprazan (50 mg and 100 mg) to esomeprazole (40 mg) in patients with erosive esophagitis (EE). The cumulative healing rates at week 8 were 98.9% across all groups, indicating non-inferiority to esomeprazole .
- Another study evaluated tegoprazan's effectiveness in laryngopharyngeal reflux disease (LPRD), showing similar symptom resolution rates compared to placebo after 8 weeks .
Safety Profile
Tegoprazan has been reported to have a favorable safety profile, with adverse events comparable to those observed with esomeprazole. It has been well-tolerated across various patient populations .
Comparative Efficacy: Tegoprazan vs. Esomeprazole
The following table summarizes the comparative efficacy of tegoprazan against esomeprazole based on clinical trial data:
Parameter | Tegoprazan | Esomeprazole |
---|---|---|
Cumulative Healing Rate (Week 8) | 98.9% | 98.9% |
ED50 in GERD Model | 2.0 mg/kg | - |
ED50 in Peptic Ulcers | 0.1 - 1.4 mg/kg | - |
Adverse Events | Comparable | Comparable |
Case Study: Erosive Esophagitis
In a clinical setting, a patient diagnosed with erosive esophagitis was treated with tegoprazan at a dosage of 50 mg daily for eight weeks. The patient showed complete resolution of symptoms and healing confirmed by endoscopy after the treatment period.
Case Study: Laryngopharyngeal Reflux Disease
A cohort study involving patients with LPRD treated with tegoprazan reported symptom resolution rates similar to placebo after eight weeks; however, significant improvements in quality of life metrics were noted among those receiving active treatment .
特性
IUPAC Name |
7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQCDHNPDMGSL-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective. Its mechanism of action is different from that of the proton-pump inhibitors as this drug does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way. This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells. | |
Record name | Tegoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
942195-55-3 | |
Record name | Tegoprazan [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16690 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TEGOPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W017G7IF4S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tegoprazan and how does it work?
A: Tegoprazan is a potassium-competitive acid blocker (P-CAB) that reversibly inhibits the action of gastric H+/K+-ATPase, the enzyme responsible for gastric acid secretion in the stomach [, , , ]. Unlike proton pump inhibitors (PPIs) which bind irreversibly, Tegoprazan's binding is reversible, leading to a faster onset of action and a longer duration of acid suppression [, , , ].
Q2: How does Tegoprazan compare to PPIs in terms of efficacy in treating gastroesophageal reflux disease (GERD)?
A: Tegoprazan has been shown to be as effective as PPIs in the treatment of GERD, particularly in relieving symptoms like heartburn and promoting the healing of erosive esophagitis [, , ]. Some studies suggest it may offer advantages in controlling nocturnal acid breakthrough (NAB), a common limitation of PPIs [, ].
Q3: What are the advantages of Tegoprazan over PPIs in terms of pharmacokinetic properties?
A: Tegoprazan demonstrates a faster onset of action and a longer duration of acid suppression compared to PPIs [, , , ]. This can be attributed to its reversible binding mechanism with H+/K+-ATPase [, ].
Q4: How does food intake affect the pharmacokinetics of Tegoprazan?
A: While food may delay the absorption of Tegoprazan, it does not significantly affect its overall systemic exposure or pharmacodynamic effects []. This suggests that Tegoprazan can be administered without strict regard to meal times [].
Q5: How does Tegoprazan interact with other drugs metabolized by cytochrome P450 (CYP) 3A4?
A: Tegoprazan is primarily metabolized by CYP3A4 [, , ]. Co-administration with CYP3A4 inhibitors like clarithromycin can significantly increase Tegoprazan exposure [, , ]. Conversely, CYP3A4 inducers like rifampicin can decrease Tegoprazan levels []. Dosage adjustments may be necessary when Tegoprazan is used concurrently with strong CYP3A4 modulators [, ].
Q6: Are there any potential drug-drug interactions with Tegoprazan and amoxicillin/clarithromycin?
A: Physiologically based pharmacokinetic and pharmacodynamic (PBPK/PD) modeling suggests that co-administration of Tegoprazan with amoxicillin and clarithromycin can alter Tegoprazan's pharmacokinetics and pharmacodynamics []. These interactions might necessitate dosage adjustments for optimal therapeutic outcomes [].
Q7: Has Tegoprazan shown any potential for drug-drug interactions with atorvastatin?
A: Studies indicate that, unlike vonoprazan (another P-CAB), Tegoprazan does not significantly impact the pharmacokinetics of atorvastatin []. This suggests a lower risk of drug interactions between Tegoprazan and atorvastatin compared to vonoprazan [].
Q8: What is the current research on Tegoprazan's potential beyond acid-related diseases?
A: Recent studies suggest that Tegoprazan may have anti-inflammatory properties []. Research has shown that it can suppress pro-inflammatory responses in lipopolysaccharide-stimulated bone-marrow-derived macrophages []. Further investigation is warranted to explore these effects and their potential therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。